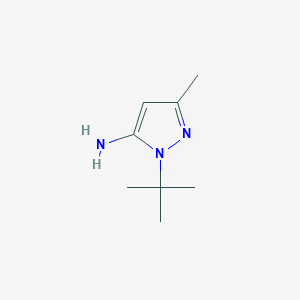

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353195 | |

| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141459-53-2 | |

| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the experimental protocol for its preparation and presents key analytical data for its characterization.

Synthesis

The synthesis of this compound is achieved through the condensation reaction of tert-butylhydrazine hydrochloride and 3-aminocrotononitrile. This environmentally friendly procedure is conducted in an aqueous medium using sodium hydroxide as a base, avoiding the use of organic solvents.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

tert-Butylhydrazine hydrochloride (98%)

-

3-Aminocrotononitrile (96%)

-

Sodium hydroxide (2 M solution)

-

Deionized water

-

Toluene

Equipment:

-

250-mL three-necked round-bottomed flask

-

Magnetic stir bar

-

Oil bath with a temperature controller

-

Reflux condenser

-

Thermocouple

-

Filtration apparatus

Procedure:

-

A 250-mL three-necked round-bottomed flask is charged with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

-

A 2 M solution of sodium hydroxide (98.3 mL, 196.6 mmol) is added to the flask.

-

The mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).

-

3-Aminocrotononitrile (16.82 g, 196.6 mmol) is then added.

-

The flask is equipped with a reflux condenser, and the mixture is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.

-

After 22 hours, the resulting yellow/orange biphasic mixture is cooled to 57 °C.

-

Crystallization is induced by the addition of seed crystals.

-

Once crystallization is apparent, the heating is discontinued, and the mixture is allowed to cool to ambient temperature with continuous vigorous stirring.

-

When the internal temperature is below 30 °C, the slurry is immersed in an ice-water bath for one hour.

-

The solid product is isolated by filtration.

-

The collected solids are washed with cold water and toluene.

-

The product is then dried to afford this compound.

Yield and Purity: The reported corrected yield for this procedure is 87%, with a purity of 97% as determined by quantitative NMR.[1]

Characterization Data

The structural identity and purity of this compound and its derivatives are confirmed through various spectroscopic techniques. While a complete set of characterization data for the parent amine is not fully detailed in the provided search results, data for closely related and derivative compounds are available and serve as a valuable reference.

Spectroscopic Data for a Related Derivative: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[2]

The following tables summarize the spectroscopic data for a sulfonamide derivative of a positional isomer, which can provide insight into the expected signals for the target compound's core structure.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.24 | s | 9H | t-Bu |

| 2.48 | s | 6H | 2Me (tosyl) |

| 3.40 | s | 3H | MeN |

| 5.74 | s | 1H | H-4 (pyrazole) |

| 7.34 | d, J = 8.0 Hz | 4H | Hm (tosyl) |

| 7.78 | d, J = 8.0 Hz | 4H | Ho (tosyl) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 21.9 | 2Me (tosyl) |

| 30.4 | 3Me (t-Bu) |

| 32.4 | Cq (t-Bu) |

| 35.6 | MeN |

| 103.7 | CH, C-4 |

| 129.0 | 4CH, Co |

| 129.8 | 4CH, Cm |

| 130.9 | Cq, C-5 |

| 135.8 | 2Cq, Ci |

| 145.9 | 2Cq, Cp |

| 160.9 | Cq, C-3 |

Table 3: Infrared (IR) Spectroscopy Data (FTIR-ATR) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2957 | C-H stretch (pyrazole and benzene) |

| 1595 | C=N stretch (pyrazole) and C=C stretch (benzene) |

| 1363 | νa SO₂ |

| 1170 | νs SO₂ |

| 892 | S-N stretch |

| 676 | S-C stretch |

It is important to note that for the primary amine, this compound, characteristic N-H stretching bands would be expected in the IR spectrum, typically in the range of 3400-3250 cm⁻¹ for a primary amine (two bands).[3] The N-H bending vibration is also expected around 1650-1580 cm⁻¹.[3]

Applications in Drug Development

5-Aminopyrazole derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[4][5] They are key intermediates in the synthesis of various fused heterocyclic systems with potential therapeutic applications.[6] The title compound, with its tert-butyl and methyl substituents, offers a unique lipophilic profile and steric hindrance that can be exploited in the design of novel drug candidates. Its primary amine functionality serves as a versatile handle for further chemical modifications and the introduction of diverse pharmacophoric groups.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, particularly the pyrazole core and the tert-butyl group, make it a key intermediate in the synthesis of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, detailed synthetic protocols, and a review of the biological activities of structurally related pyrazole derivatives. The potential of this compound as a scaffold for the development of kinase inhibitors is highlighted, with a focus on its relevance to signaling pathways implicated in cancer and inflammatory diseases.

Core Properties of this compound

This section summarizes the key chemical and physical properties of this compound.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 141459-53-2 | |

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.23 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 65-67 °C | |

| Boiling Point | 259.7 °C at 760 mmHg | |

| InChI Key | CMPRMWFPGYBHTQ-UHFFFAOYSA-N |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with a common and efficient method involving the condensation of tert-butylhydrazine with 3-aminocrotononitrile.

Synthesis of this compound

A robust and environmentally friendly synthesis has been developed that avoids the use of organic solvents.[3]

Experimental Protocol:

-

A 250-mL three-necked round-bottomed flask is charged with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[3]

-

A 2 M solution of sodium hydroxide (98.3 mL, 196.6 mmol) is added, and the mixture is stirred at room temperature until a complete solution is formed (approximately 10 minutes).[3]

-

3-Aminocrotononitrile (16.82 g, 196.6 mmol) is then added to the flask.[3]

-

The flask is equipped with a reflux condenser, and the slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.[3]

-

After 22 hours, the biphasic mixture is cooled to 57 °C.

-

Seed crystals are introduced to initiate crystallization.

-

The mixture is then allowed to cool to ambient temperature and is further cooled in an ice-water bath for one hour.

-

The resulting solid is isolated by filtration, washed with cold water, and dried under vacuum to yield this compound as a light tan granular solid.[3]

A corrected yield of 87% has been reported for this procedure.[3]

Synthesis of a Derivative: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

This protocol demonstrates the utility of this compound as a synthetic intermediate.[2]

Experimental Protocol:

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in acetonitrile (2.0 mL) is stirred at room temperature for 12 hours.[2]

-

The solvent is evaporated under reduced pressure.

-

Distilled water (5.0 mL) is added to the residue, and the mixture is extracted twice with ethyl acetate (5.0 mL).[2]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.[2]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in a multitude of clinically approved drugs.[4][5] Furthermore, structure-activity relationship (SAR) studies of pyrazole derivatives strongly suggest that the 3-tert-butyl substitution is a key feature for potent biological activity, particularly as a kinase inhibitor.[4][6]

Potential as a Kinase Inhibitor

The pyrazole ring is a privileged structure in the design of protein kinase inhibitors.[4][5][6][7] Numerous pyrazole-containing molecules have been developed as potent inhibitors of various kinases, playing crucial roles in oncology and the treatment of inflammatory diseases.[4][6] The tert-butyl group at the 3-position of the pyrazole ring is a recurring motif in potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cell proliferation and inflammation. Two such pathways are the Cyclin-Dependent Kinase (CDK) pathway and the TBK1/IKKε pathway.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of cancer.[9] The general mechanism of CDK activation involves binding to a cyclin partner and subsequent phosphorylation.[8] The activated CDK-cyclin complex then phosphorylates various substrate proteins to drive the cell cycle forward.[8][9]

Caption: Simplified CDK signaling pathway for G1/S phase transition.

TBK1/IKKε Signaling Pathway

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKKs that play crucial roles in the innate immune response by activating the transcription factor IRF3, leading to the production of type I interferons.[10][11] These kinases are activated in response to viral and bacterial infections.[12]

Caption: Overview of the TBK1/IKKε signaling pathway in innate immunity.

Suggested Experimental Workflows

Based on the likely biological activity of this compound as a kinase inhibitor, the following experimental workflow is proposed for its evaluation.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible and versatile chemical scaffold. While direct and extensive biological data for this specific compound are not yet prevalent in the scientific literature, the well-established importance of the pyrazole core and the 3-tert-butyl substituent in kinase inhibition strongly suggests its potential as a valuable starting point for the design of novel therapeutic agents. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility and biological potential of this promising molecule, particularly in the context of cancer and inflammatory diseases driven by aberrant kinase activity. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the development of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (CAS: 141459-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and agrochemical research. Its unique structural arrangement, featuring a pyrazole core substituted with a tert-butyl group, a methyl group, and an amine moiety, offers a versatile platform for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its utility as a synthetic intermediate in the development of novel compounds. While the direct biological activity of this compound is not extensively documented, its role in the creation of pharmacologically active agents is significant.

Chemical and Physical Properties

This compound is a white to brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 141459-53-2 | [2] |

| Molecular Formula | C₈H₁₅N₃ | [2] |

| Molecular Weight | 153.23 g/mol | |

| Melting Point | 70-71 °C | [3] |

| Appearance | White to Brown powder to crystal | [1] |

| Purity | >97.0% (GC) | [1] |

| IUPAC Name | This compound | |

| InChI Key | CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |

| SMILES | CC1=NN(C(N)=C1)C(C)(C)C | [2] |

| Storage | 2-8 °C, Keep in dark place, inert atmosphere | [2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.48 (s, 9H), 1.95 (s, 3H), 4.71 (br s, 2H), 5.18 (s, 1H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 14.1, 29.6, 58.2, 93.9, 145.3, 145.6 | [3] |

| IR (neat) cm⁻¹ | 3435, 3331, 3228, 2976, 2937 | [3] |

| HRMS (ESI) | calcd for C₈H₁₆N₃ (M+H⁺): 154.1344, found: 154.13335 | [3] |

Experimental Protocols

The synthesis of this compound is well-documented, with environmentally friendly methods available.

Synthesis of this compound

A modified, environmentally friendly procedure has been developed that avoids the use of organic solvents.[3]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology: [3]

-

A 250-mL three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

-

2 M NaOH (98.3 mL, 196.6 mmol) is added, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).

-

3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added, and the flask is equipped with a reflux condenser.

-

The slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.

-

After 22 hours, the mixture is cooled to 57 °C, and seed crystals are introduced to initiate crystallization.

-

The heating is turned off, and the mixture is allowed to cool to ambient temperature with continuous stirring.

-

Once the internal temperature is below 30 °C, the slurry is cooled in an ice-water bath for one hour.

-

The solid product is isolated by filtration.

-

The collected solids are dried in a vacuum oven at ambient temperature for three days to yield the final product.

This procedure affords a corrected yield of 87% with 97% purity as determined by quantitative NMR.[3]

Role in Drug Discovery and Agrochemicals

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial starting material for the synthesis of various bioactive molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[5] Derivatives of this compound are investigated for a range of applications.

Synthesis of Pyrazole Derivatives

This amine is a versatile precursor for creating more complex pyrazole derivatives through reactions such as sulfonamidation and reductive amination.

4.1.1. Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

This derivative is synthesized via a triethylamine-mediated sulfonamidation reaction.[6]

Reaction Scheme:

Caption: Synthesis of a pyrazole-based benzenesulfonamide derivative.

4.1.2. Synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

This compound is synthesized through a one-pot, two-step reductive amination.[5]

Experimental Workflow:

Caption: One-pot reductive amination for the synthesis of a secondary amine derivative.

Biological Significance of the Pyrazole Scaffold

The pyrazole nucleus is a prominent feature in a multitude of compounds exhibiting a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, and anticancer agents. The versatility of the pyrazole ring allows for its interaction with various biological targets.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis and reactive amine group make it an ideal starting material for the construction of more complex pyrazole-containing molecules with potential applications in drug discovery and agrochemical development. While this guide has focused on its chemical properties and synthetic utility due to the limited availability of direct biological data, the importance of this compound lies in its potential to unlock novel and potent bioactive agents. Further research into the biological activities of this compound and its derivatives is warranted.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine

For Immediate Release

This whitepaper provides a comprehensive technical guide on the structural elucidation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a key building block in modern medicinal chemistry and drug development. The methodologies and data presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's molecular framework.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the synthesis of novel pharmaceutical compounds. Its structural features, including the bulky tert-butyl group and the reactive amine functionality, make it a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. Accurate and thorough structural elucidation is paramount to understanding its reactivity and to the rational design of new chemical entities. This guide details the integrated analytical approach used to confirm the structure of this compound, employing a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| CAS Number | 141459-53-2 |

| Appearance | Solid |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data from these analyses provide a complete picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 | s | 1H | H-4 (pyrazole ring) |

| ~3.5 (broad) | s | 2H | -NH₂ |

| ~2.1 | s | 3H | -CH₃ (at C3) |

| ~1.5 | s | 9H | -C(CH₃)₃ (tert-butyl) |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-5 (attached to -NH₂) |

| ~148 | C-3 (attached to -CH₃) |

| ~95 | C-4 |

| ~58 | Quaternary C of tert-butyl |

| ~30 | -CH₃ of tert-butyl |

| ~12 | -CH₃ (at C3) |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary amine) |

| 2970-2870 | Strong | C-H stretching (alkane) |

| ~1620 | Medium | N-H bending (scissoring) |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1460 | Medium | C-H bending (methyl and tert-butyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular ion) |

| 138 | [M - CH₃]⁺ |

| 96 | [M - C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound. These protocols are based on standard procedures reported in the literature for similar compounds.

Synthesis of this compound

The synthesis of the title compound is a crucial first step for its characterization. A common method involves the cyclocondensation of tert-butylhydrazine with 3-aminocrotononitrile.

Procedure:

-

To a solution of tert-butylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or water), a base such as sodium hydroxide or triethylamine is added to liberate the free hydrazine.

-

3-Aminocrotononitrile is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) was used for recording ¹H and ¹³C NMR spectra.[1][2]

Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu FTIR-8400S, equipped with an Attenuated Total Reflectance (ATR) accessory was used.[1]

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an Agilent 5973N MSD, was used.[3]

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound has been successfully achieved through the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The presented data and experimental protocols provide a robust framework for the unambiguous identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the discovery and development of new pyrazole-based therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] First synthesized in 1883, the pyrazole nucleus is a versatile structural motif found in numerous natural and synthetic compounds.[2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] This has led to the development of a wide array of pyrazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[2][4][5][6] The presence of the pyrazole core in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscores its therapeutic significance and drives continued research into novel derivatives.[3][4][7]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel pyrazole derivatives. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for professionals in drug discovery and development.

General Synthesis Strategies

The construction of the pyrazole ring is typically achieved through well-established cyclocondensation reactions. The most common method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9] Other significant methods include 1,3-dipolar cycloaddition reactions between alkynes and diazo compounds, and multicomponent reactions that allow for the efficient, one-pot synthesis of highly substituted pyrazoles.[1][9][10]

Caption: General workflow for the synthesis of pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have emerged as potent anticancer agents by targeting various hallmarks of cancer.[11][12] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

1. Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and components of the PI3K/AKT pathway.[13][14][15] By blocking the ATP-binding sites of these kinases, they disrupt downstream signaling cascades essential for tumor growth.[16] For instance, pyrazole-indole hybrids have shown the ability to inhibit Cyclin-Dependent Kinase 2 (CDK-2), arresting the cell cycle.[17][18]

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.

2. Tubulin Polymerization Inhibition: Some pyrazole-chalcone hybrids act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton required for cell division.[19][20] This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.[20]

Data on Anticancer Activity

The anticancer efficacy of novel pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 5e | HCT-116 (Colon) | Xanthine Oxidase Inhibition | 3.6 | [21] |

| 25 | A549 (Lung) | VEGFR-2 Inhibition | 3.17 | [14] |

| 43 | MCF-7 (Breast) | PI3 Kinase Inhibition | 0.25 | [14] |

| 7a | HepG2 (Liver) | CDK-2 Inhibition | 6.1 | [17][18] |

| 7b | HepG2 (Liver) | CDK-2 Inhibition | 7.9 | [17][18] |

| 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 | [20] |

| Ferrocene-pyrazole (47c) | HCT-116 (Colon) | Not specified | 3.12 | [22] |

Table compiled from multiple sources for illustrative purposes.[14][17][18][20][21][22]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example.[4][7] The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs).[7][23] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.[23][24][25]

Data on Anti-inflammatory Activity

| Compound ID | Assay | Selectivity | Activity (% Inhibition or IC₅₀) | Reference |

| FR140423 | Recombinant human COX | 150-fold for COX-2 | More potent than indomethacin | [25] |

| N5 | Cotton Granuloma | 47.9 (COX-2/COX-1) | 1.17 (Relative to Celecoxib) | [24] |

| N9 | Carrageenan Paw Edema | Not specified | 1.08 (Relative to Celecoxib) | [24] |

| 12a | In vitro COX assay | Good selectivity for COX-2 | Potency comparable to Indomethacin | [26] |

| Pyrazole-Thiazole Hybrid | In vitro COX/LOX assay | Dual COX-2/5-LOX | IC₅₀ = 0.03 µM (COX-2) | [7] |

Table compiled from multiple sources for illustrative purposes.[7][24][25][26]

Antimicrobial Activity

Novel pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][4][27] Their mechanism of action can involve the disruption of essential cellular processes, such as folate synthesis, similar to sulfonamides.[28] The structural versatility of the pyrazole scaffold allows for the development of compounds with broad-spectrum activity.[5]

Data on Antimicrobial Activity

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | Gram-negative Bacteria | 0.25 | [4] |

| Compound 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 | [4] |

| Compound 2 | Aspergillus niger | Fungus | 1.0 | [4] |

| 21a | Aspergillus niger | Fungus | 2.9 - 7.8 | [29] |

| 21a | Staphylococcus aureus | Gram-positive Bacteria | 62.5 - 125 | [29] |

| Compound 152 | Bacterial and Fungal Strains | Broad Spectrum | Most potent in series | [27] |

| Compound 3c | Bacterial Strains | Broad Spectrum | Potent high inhibitory activity | [30] |

Table compiled from multiple sources for illustrative purposes.[4][27][29][30]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. Below are generalized protocols for the synthesis and biological assessment of pyrazole derivatives, based on common practices cited in the literature.

1. General Protocol for Synthesis of 1-Adamantyl-Pyrazole Derivatives

This protocol describes a representative Knorr synthesis.[8]

-

Reactant Preparation: Dissolve 1-adamantylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base like triethylamine (1.1 eq) to neutralize the hydrochloride and free the hydrazine base. Stir for 15 minutes at room temperature.

-

Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 eq) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.[8]

2. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Caption: A standardized workflow for the MTT cell viability assay.

3. Protocol for Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[4]

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and uniformly streak it onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterilize blank paper disks and impregnate them with a known concentration of the synthesized pyrazole compound dissolved in a solvent like DMSO.

-

Incubation: Place the impregnated disks onto the surface of the agar. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

4. Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[24][26]

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for different doses of the pyrazole derivative.

-

Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection. The control group receives only the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Conclusion

The pyrazole scaffold remains a privileged and highly fruitful starting point for the design and discovery of novel therapeutic agents. Its structural versatility and proven track record in approved pharmaceuticals continue to inspire the development of new derivatives with potent and selective biological activities. Research into pyrazole-based compounds targeting cancer, inflammation, and microbial infections shows immense promise. Future work will likely focus on multi-target hybrids, the integration of computational modeling for rational design, and the development of compounds with improved pharmacokinetic and safety profiles, further solidifying the role of pyrazoles in modern medicine.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. chim.it [chim.it]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. srrjournals.com [srrjournals.com]

- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 21. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 24. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

In-depth Technical Guide on 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: A Note on the Available Scientific Data

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry into the mechanism of action of the chemical compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine . Following a comprehensive review of publicly available scientific literature and chemical databases, it must be noted that there is no specific information detailing the mechanism of action, pharmacological targets, or signaling pathways for this particular compound.

The available data consistently characterize this compound as a chemical intermediate or a building block in organic synthesis. Its primary utility lies in its application for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Due to the absence of research on its specific biological activity, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or diagrams of signaling pathways.

The following sections summarize the available information on this compound and the broader context of the pyrazole chemical class to which it belongs.

Role as a Chemical Intermediate

This compound is primarily used in synthetic organic chemistry. Its structure, featuring a reactive amine group and a stable pyrazole core, makes it a versatile precursor for creating a variety of more complex molecules.[1]

Key applications include:

-

Pharmaceutical Synthesis: It serves as a starting material in the development of potential therapeutic agents. For instance, it is used in the synthesis of kinase inhibitors for cancer treatment.[1] The pyrazole scaffold is a key component in a number of FDA-approved drugs.[2]

-

Agrochemical Development: This compound is a building block for modern pesticides, contributing to the creation of agrochemicals with improved selectivity and reduced environmental impact.[1]

-

Research on Novel Heterocyclic Compounds: Its chemical properties enable diverse modifications, making it a valuable tool in the exploration of new heterocyclic structures with potential biological activities.[1]

A documented synthesis of this compound involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile.[3] This compound is also used in C-N bond formation reactions to create other pyrazole derivatives.[3]

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

While there is no specific mechanism of action reported for this compound, the pyrazole ring system is a well-established "privileged structure" in medicinal chemistry. This means that this particular chemical scaffold is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.

The diverse biological and pharmacological properties of pyrazole derivatives have made them valuable scaffolds in drug discovery.[2] Their versatility allows for interaction with numerous biological targets.[2]

Established therapeutic applications of pyrazole-containing drugs include:

-

Anti-inflammatory agents

-

Analgesics

-

Anticancer agents

-

Antipsychotics

-

Histamine H2-receptor agonists

The development of novel pyrazole-sulfonamide hybrids, for example, has been an area of significant interest in the search for new anticancer therapies.[4]

Conclusion

For researchers interested in the potential biological activities of derivatives of this compound, the broader literature on pyrazole pharmacology would be the most relevant area of study. Future research may elucidate a specific biological role for this compound itself, but such data is not presently available.

References

The Discovery of Pyrazole-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This technical guide provides an in-depth overview of the discovery and development of pyrazole-based kinase inhibitors, covering their synthesis, key molecular targets, the signaling pathways they modulate, and the experimental protocols for their evaluation.

I. Synthesis of Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole-based kinase inhibitors is versatile, with several established methods. A common and effective approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. This method allows for the introduction of a wide variety of substituents on the pyrazole ring, which is crucial for modulating the inhibitor's potency and selectivity.

For instance, the synthesis of the FDA-approved JAK1/JAK2 inhibitor, Ruxolitinib, involves a multi-step process that highlights the complexity and precision required in pharmaceutical manufacturing.[3] A key step in one of its synthetic routes is the asymmetric addition of a pyrazole to an allene, catalyzed by a rhodium complex, to establish the desired stereochemistry.[1] Similarly, the synthesis of Crizotinib, a dual ALK and c-Met inhibitor, has been achieved through various routes, including a process involving a key Mitsunobu reaction.[2][4]

II. Key Kinase Targets and Signaling Pathways

Pyrazole-based inhibitors have been developed to target a wide range of protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors and for the rational design of new therapeutic agents.

Cyclin-Dependent Kinases (CDKs) and the Cell Cycle

CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, orchestrate the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can effectively target CDK/cyclin complexes, inducing cell cycle arrest and apoptosis in cancer cells. The activity of these complexes is tightly regulated, with different CDK/cyclin pairs acting at specific phases of the cell cycle. For example, the CDK4/6-Cyclin D complex is crucial for the G1 phase, while the CDK1-Cyclin B complex governs the G2/M transition.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and apoptosis.[5] This pathway is activated by a variety of extracellular stimuli, leading to the activation of a kinase cascade that ultimately results in the phosphorylation and activation of transcription factors and other downstream effectors.[6][7] Pyrazole-based compounds have been successfully developed as potent inhibitors of p38 MAPK, demonstrating therapeutic potential in inflammatory diseases.

Bone Morphogenetic Protein Receptor 2 (BMPR2) Signaling Pathway

The BMPR2 signaling pathway plays a crucial role in vascular homeostasis.[8] Ligand binding to the BMPR2 complex initiates a signaling cascade that involves the phosphorylation of SMAD transcription factors, which then translocate to the nucleus to regulate gene expression.[8] Pyrazole-based inhibitors have been developed that can selectively target BMPR2.

III. Experimental Protocols

A systematic workflow is essential for the evaluation of novel pyrazole-based kinase inhibitors. This typically begins with in vitro kinase assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

Test compounds (dissolved in DMSO)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 2 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in appropriate medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a plate reader.[10]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Kinase Signaling

This technique is used to detect changes in the phosphorylation state of proteins within a signaling pathway upon treatment with an inhibitor.

Materials:

-

Cells and test compounds

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells and treat them with the test compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.

IV. Data Presentation: Inhibitory Activities of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of selected pyrazole-based compounds against various kinases. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole-Based CDK Inhibitors

| Compound | Target Kinase | Bioactivity Metric | Potency | Reference |

| Compound 15 | CDK2 | Ki | 0.005 µM | [11] |

| Compound 14 | CDK2 | Ki | 0.007 µM | [11] |

| Compound 14 | CDK5 | Ki | 0.003 µM | [11] |

| Compound 9 | CDK2/cyclin A2 | IC50 | 0.96 µM | [12] |

| Compound 7d | CDK2/cyclin A2 | IC50 | 1.47 µM | [12] |

| Compound 7a | CDK2/cyclin A2 | IC50 | 2.0 µM | [12] |

| AT7519 | Multi-CDK | IC50 | 10-210 nM | [12] |

Table 2: Inhibitory Activity of Pyrazole-Based p38 MAPK Inhibitors

| Compound | Target Kinase | Bioactivity Metric | Potency | Reference |

| BIRB 796 | p38α MAPK | Kd | 0.1 nM | [13] |

| SB203580 | p38α/β MAPK | IC50 | 50-100 nM | [13] |

| Celecoxib | p38 MAPK | IC50 | ~10-25 µM | [13] |

Table 3: Inhibitory Activity of Other Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | Bioactivity Metric | Potency | Reference |

| Afuresertib | Akt1 | Ki | 0.08 nM | |

| Compound 2 | Akt1 | IC50 | 1.3 nM | |

| Compound 6 | Aurora A | IC50 | 0.16 µM | |

| Compound 7 | Aurora A | IC50 | 28.9 nM | |

| Compound 7 | Aurora B | IC50 | 2.2 nM | |

| Asciminib (ABL-001) | Bcr-Abl | Kd | 0.5-0.8 nM | |

| Asciminib (ABL-001) | Bcr-Abl | IC50 | 0.5 nM | |

| Ruxolitinib | JAK1/JAK2 | IC50 | ~3 nM | |

| Ruxolitinib | JAK3 | IC50 | ~430 nM |

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for the chemical compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Signal Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 1.48 | s | 9H, -C(CH₃)₃ |

| 1.95 | s | 3H, -CH₃ | ||

| 4.71 | br s | 2H, -NH₂ | ||

| 5.18 | s | 1H, pyrazole C4-H | ||

| ¹³C | CDCl₃ | 14.1 | - | -CH₃ |

| 29.6 | - | -C(CH₃)₃ | ||

| 58.2 | - | -C (CH₃)₃ | ||

| 93.9 | - | pyrazole C4 | ||

| 145.3 | - | pyrazole C3 | ||

| 145.6 | - | pyrazole C5 |

Note: NMR data was referenced from an Organic Syntheses procedure.[1]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Parameter | Value |

| IR (neat) | Wavenumber (cm⁻¹) | 3435, 3331, 3228, 2976, 2937 |

| HRMS (ESI) | Calculated for C₈H₁₆N₃ (M+H⁺) | 154.1344 |

| Found | 154.13335 |

Note: IR and HRMS data were referenced from an Organic Syntheses procedure.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed methodology for the synthesis of this compound, as described in Organic Syntheses.[1]

Materials and Equipment:

-

tert-Butylhydrazine hydrochloride (98%)

-

2 M Sodium hydroxide (NaOH) solution

-

3-Aminocrotononitrile (96%)

-

250-mL three-necked round-bottomed flask

-

Large oval stir bar

-

Oil bath

-

Large plastic funnel

-

Thermocouple

-

Air-cooled reflux condenser

-

Nitrogen line

-

10-mL round-bottomed flask

-

Small stir bar

-

Dry ice/acetone bath

-

Magnetic stir plate

-

Ice-water bath

-

Pipette

Procedure:

-

A 250-mL three-necked round-bottomed flask equipped with a large oval stir bar is placed in an oil bath.

-

The flask is charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

-

2 M NaOH (98.3 mL, 196.6 mmol) is added to the flask.

-

Stirring is initiated at ambient temperature until a complete solution is formed (approximately 10 minutes).

-

3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added through a funnel, and stirring is continued.

-

The funnel is replaced with a thermocouple, an air-cooled reflux condenser is attached, and the third neck is sealed with a glass stopper. The top of the condenser is connected to a nitrogen line.

-

The mixture is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.

-

After 22 hours, the yellow/orange biphasic mixture is cooled to 57 °C.

-

A ~2 mL aliquot of the well-stirred mixture is removed and placed in a 10-mL round-bottomed flask with a small stir bar. This flask is frozen in a dry ice/acetone bath.

-

The 10-mL flask is then allowed to warm slowly on a magnetic stir plate with stirring to form a slurry of seed crystals.

-

While maintaining the bulk reaction at 57 °C with vigorous stirring, the seed slurry is introduced into the 250-mL flask in a single portion.

-

Once crystallization is evident by the formation of large clear globules, the heating is turned off, and the oil bath is removed.

-

Vigorous stirring is continued as the mixture cools to ambient temperature.

-

When the internal temperature is below 30 °C, the slurry is immersed in an ice-water bath for one hour.

-

The product is then isolated by filtration.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Caption: Synthetic workflow for this compound.

References

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful drugs across various therapeutic areas, including inflammation, cancer, and cardiovascular diseases. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design and development of next-generation pyrazole-based therapeutics.

Key Therapeutic Targets and Quantitative Efficacy of Pyrazole Compounds

Pyrazole derivatives have demonstrated significant inhibitory activity against a range of enzymes and receptors. The following tables summarize the in vitro efficacy of selected pyrazole compounds against their primary targets, providing a comparative overview for drug development professionals.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Diaryl Pyrazoles | COX-1 | >100 | >1000 | Celecoxib |

| COX-2 | 0.04 - 0.8 | |||

| Pyrazole-5-carboxamides | COX-1 | 1.5 - 15 | 10 - 100 | |

| COX-2 | 0.05 - 0.5 |

Table 2: Inhibition of Protein Kinases by Pyrazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| Aminopyrazoles | Aurora A | 1.5 - 25 | Alisertib |

| BCR-ABL | 0.6 - 50 | Imatinib | |

| Indazolyl Pyrazoles | EGFR | 5 - 100 | Erlotinib |

| VEGFR-2 | 10 - 200 | Sunitinib |

Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference Compound |

| N-Phenyl-dihydropyrazoles | MAO-B | 0.05 - 1.0 | >100 | Selegiline |

Table 4: Inhibition of Tubulin Polymerization by Pyrazole Derivatives

| Compound Class | Activity | IC50 (µM) | Reference Compound |

| Pyrazole-chalcone hybrids | Tubulin Polymerization Inhibition | 1.0 - 10 | Colchicine |

Detailed Experimental Protocols

The following section outlines the methodologies for key in vitro assays used to determine the therapeutic potential of pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

-

Hemin (cofactor)

-

Test pyrazole compounds and reference inhibitors (e.g., Celecoxib)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds and reference inhibitor in DMSO.

-

In a 96-well plate, add the COX Assay Buffer, hemin, and ADHP probe.

-

Add the diluted test compounds or controls to the respective wells.

-

Initiate the reaction by adding the COX-1 or COX-2 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) at 1-minute intervals for 10-20 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro Protein Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate.

Materials:

-

Recombinant target kinase (e.g., EGFR, VEGFR-2, BCR-ABL, Aurora A)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test pyrazole compounds and reference inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds and reference inhibitor in the appropriate buffer.

-

Add the kinase, peptide substrate, and test compound to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus, to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-B activity by monitoring the production of a fluorescent product.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test pyrazole compounds and reference inhibitor (e.g., Selegiline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds and reference inhibitor.

-

Add the MAO-B enzyme and test compound to the wells of the microplate.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: 310 nm, Emission: 380 nm).

-

Calculate the percent inhibition and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay monitors the effect of test compounds on the polymerization of tubulin into microtubules using a fluorescent reporter.

Materials:

-

Purified tubulin protein (>99% pure)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Test pyrazole compounds and reference compounds (e.g., Colchicine as inhibitor, Paclitaxel as stabilizer)

-

Black, 96-well microplates with clear bottoms

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds and reference compounds.

-

On ice, prepare a tubulin solution in Tubulin Polymerization Buffer containing the fluorescent reporter and GTP.

-

Add the diluted test compounds or controls to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well.

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Immediately begin recording the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60-90 minutes.

-

The increase in fluorescence corresponds to tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of polymerization. Calculate IC50 values for inhibitors.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole compounds and a general workflow for their initial screening.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets underscore its importance. This technical guide has provided a comprehensive overview of the key therapeutic targets of pyrazole compounds, supported by quantitative data and detailed experimental protocols. The visualized signaling pathways offer a clear understanding of their mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, facilitating the development of novel and effective pyrazole-based therapies for a multitude of diseases.

The Emerging Potential of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-tert-butyl-3-methyl-1H-pyrazol-5-amine scaffold is a promising starting point for the development of novel therapeutics. While extensive biological data on its direct derivatives remain nascent in publicly available literature, the broader class of substituted pyrazoles has demonstrated significant potential in medicinal chemistry, particularly in oncology and kinase inhibition. This guide provides a comprehensive overview of the synthetic accessibility of this compound derivatives and explores the potential therapeutic applications based on data from structurally related compounds.

Core Structure and Synthetic Accessibility

The this compound core offers a versatile platform for chemical modification. The presence of a primary amine at the C5 position allows for a wide range of derivatization reactions, including amidation, sulfonamidation, and reductive amination, enabling the exploration of diverse chemical space to modulate biological activity.

Caption: Core chemical structure of this compound.

Synthetic Derivatization Strategies

The primary amine of the core scaffold serves as a key functional handle for the synthesis of diverse derivatives. The following diagram illustrates common synthetic pathways for derivatization.

Methodological & Application

Application Notes and Protocols: Knorr Pyrazole Synthesis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for the preparation of substituted pyrazoles.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2] The resulting pyrazole scaffold is a key structural motif in a vast array of biologically active compounds, making the Knorr synthesis an indispensable tool in medicinal chemistry and drug discovery.[1] Pyrazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notable examples of drugs synthesized using this methodology include Celecoxib and Antipyrine.

This document provides detailed protocols for the synthesis of substituted pyrazoles via the Knorr reaction, a summary of quantitative data for various derivatives, and an overview of the reaction mechanism and factors influencing regioselectivity.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds through an acid-catalyzed mechanism.[3] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate yields the stable aromatic pyrazole ring.[1]